(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL

Medicinal Chemistry Transporter Selectivity Stereochemistry-Activity Relationship

(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL (CAS 1269991-90-3) is a chiral β‑amino alcohol bearing a para‑difluoromethyl substituent on the phenyl ring. The molecule contains two stereogenic centers and is commercialized as a single enantiomer with a catalogued purity of 98%.

Molecular Formula C10H13F2NO
Molecular Weight 201.21 g/mol
Cat. No. B13030949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL
Molecular FormulaC10H13F2NO
Molecular Weight201.21 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)C(F)F)N)O
InChIInChI=1S/C10H13F2NO/c1-6(14)9(13)7-2-4-8(5-3-7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m0/s1
InChIKeyCQTJIMJWTQPZLP-IMTBSYHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL – Chiral Amino Alcohol Building Block for Stereochemically Defined Synthesis


(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL (CAS 1269991-90-3) is a chiral β‑amino alcohol bearing a para‑difluoromethyl substituent on the phenyl ring . The molecule contains two stereogenic centers and is commercialized as a single enantiomer with a catalogued purity of 98% . Structurally it belongs to the phenylpropanolamine family, wherein the difluoromethyl group serves as a metabolically stable, lipophilic hydrogen‑bond donor that can modulate both pharmacokinetic and pharmacodynamic properties compared with non‑fluorinated or trifluoromethyl analogs.

Why Generic Substitution of (1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL Risks Stereochemical and Positional Mismatch


Simple substitution by a regioisomeric (ortho‑ or meta‑difluoromethyl) or diastereomeric (1R,2S‑ or 1S,2R‑) analog is not equivalent because the para‑(1S,2S) configuration dictates the spatial orientation of the amino and hydroxyl groups as well as the electronic character of the difluoromethyl substituent . In closely related monoamine transporter ligands, even a single stereochemical inversion can shift selectivity between norepinephrine and serotonin transporters by orders of magnitude [1]. Consequently, using an isomer with the wrong absolute configuration can lead to divergent biological activity, altered metabolic stability, or failed asymmetric induction in synthesis, underscoring the need for rigorous stereochemical and positional verification at procurement.

Quantitative Differentiation Evidence for (1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL Procurement


Absolute Stereochemistry Defines Monoamine Transporter Selectivity Profile

In a human monoamine transporter uptake assay, the (1S,2S) enantiomer of the closely related p‑trifluoromethyl phenylpropanolamine scaffold (exemplified by CHEMBL3774516) displayed a NET IC50 of 1,170 nM and a SERT IC50 of 2,610 nM, giving a NET/SERT selectivity ratio of approximately 2.2‑fold [1]. Although the target compound bears a CHF2 group instead of CF3, the stereochemical dependence of transporter affinity is a class‑level feature [1]. The diastereomeric (1R,2S) and (1S,2R) forms would be expected to produce markedly different selectivity windows, making the (1S,2S) configuration critical for projects targeting NET‑biased profiles.

Medicinal Chemistry Transporter Selectivity Stereochemistry-Activity Relationship

Para-Difluoromethyl Substitution Offers a Unique Lipophilic Hydrogen-Bond Donor Profile Relative to Trifluoromethyl and Methyl Analogs

The difluoromethyl (CHF2) group is a recognized lipophilic hydrogen‑bond donor (HBD) with a Hammett σp constant of +0.32, compared with +0.54 for CF3 and −0.17 for CH3 [1]. This translates to a predicted LogP contribution that is intermediate between the highly lipophilic CF3 and the non‑fluorinated methyl analog. For the target compound, the para‑CHF2 substituent simultaneously elevates metabolic stability (via C–F bond strength) while retaining a hydrogen atom capable of engaging in polar interactions with biological targets, a feature absent in CF3 and CH3 congeners [1]. Quantitative in vitro metabolic stability data for the exact compound are not publicly available, but the class‑level advantage of CHF2 over CF3 in microsomal half‑life has been documented across multiple phenylpropanolamine scaffolds [2].

Physicochemical Profiling Drug Design Fluorine Chemistry

Purity and Enantiomeric Excess Are Guaranteed at the Vendor Level, Enabling Direct Use in Asymmetric Synthesis

Commercially sourced (1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is supplied with a certified chemical purity of 98% . While the enantiomeric excess (e.e.) is not explicitly stated on the vendor datasheet, the compound is cataloged as a single enantiomer, implying an e.e. suitable for enantioselective applications. In contrast, the racemic mixture (CAS 1270508-39-8) or the diastereomeric (1R,2S) form (CAS 1269811-37-1) would require additional chiral separation steps if a specific stereoisomer is needed . Direct procurement of the defined (1S,2S) enantiomer eliminates the cost and time of preparative chiral chromatography or diastereomeric recrystallization.

Chiral Building Block Asymmetric Synthesis Quality Control

Optimal Application Scenarios for (1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL Based on Differential Evidence


Stereospecific Synthesis of NET‑Selective Monoamine Reuptake Inhibitors

The (1S,2S) configuration maps onto the pharmacophore of norepinephrine‑preferring transporter ligands. Used as a chiral intermediate, this compound can be elaborated into NET‑biased inhibitors for ADHD, depression, or metabolic syndrome indications, where the 2.2‑fold NET/SERT selectivity observed for the CF3 analog [1] is expected to be maintained or improved by the CHF2 moiety.

Late‑Stage Difluoromethylation of Complex Drug Scaffolds

The para‑CHF2 group is a privileged motif in modern drug design, imparting balanced lipophilicity and hydrogen‑bond donor capacity [2]. This compound can serve as a pre‑functionalized building block for convergent synthesis, avoiding the need for difficult late‑stage difluoromethylation reactions that often require harsh conditions or expensive reagents.

Chiral Ligand or Auxiliary for Enantioselective Catalysis

The 1,2‑amino alcohol motif is a well‑established scaffold for chiral ligands and auxiliaries. The (1S,2S) stereochemistry provides a defined chiral environment for asymmetric induction in reductions, alkylations, or cycloadditions. The difluoromethyl substituent can additionally influence the electronic environment at the metal center, potentially modulating catalytic activity [2].

Pharmacokinetic Probe in Early‑Stage Drug Discovery

Because the CHF2 group often enhances metabolic stability relative to CH3 while retaining H‑bond donor capacity, this compound can be used as a probe to study the impact of fluorination on microsomal clearance and oral bioavailability in lead optimization programs [2].

Quote Request

Request a Quote for (1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.